molecular formula C13H11ClO2S B13287371 Diphenylmethanesulfonyl chloride

Diphenylmethanesulfonyl chloride

Cat. No.: B13287371
M. Wt: 266.74 g/mol
InChI Key: WUAUXPDYAQKEKT-UHFFFAOYSA-N
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Description

Diphenylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₁ClO₂S. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylmethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of diphenylmethane with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₁₃H₁₁} + \text{ClSO₃H} \rightarrow \text{C₁₃H₁₁ClO₂S} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Diphenylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfides: Formed from reduction reactions.

Scientific Research Applications

Diphenylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which diphenylmethanesulfonyl chloride exerts its effects involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but with a simpler alkyl group.

    Benzylsulfonyl Chloride: Contains a benzyl group instead of a diphenylmethane group.

    Tosyl Chloride: Contains a toluene group and is commonly used in organic synthesis.

Uniqueness: Diphenylmethanesulfonyl chloride is unique due to its diphenylmethane backbone, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

diphenylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUXPDYAQKEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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